

# UPGL00004 Demonstrates Superior Microsomal Stability Compared to Other GAC Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **UPGL00004**

Cat. No.: **B611595**

[Get Quote](#)

For Immediate Release

[City, State] – November 8, 2025 – Preclinical data indicates that **UPGL00004**, a novel allosteric inhibitor of glutaminase C (GAC), exhibits enhanced metabolic stability in liver microsomes when compared to other known GAC inhibitors, including Telaglenastat (CB-839) and BPTES. This superior stability suggests a potentially improved pharmacokinetic profile, a critical attribute for therapeutic candidates in oncology.

GAC is a key enzyme in cancer cell metabolism, and its inhibition is a promising strategy for cancer therapy. However, the development of GAC inhibitors has been challenging, with early compounds like BPTES demonstrating poor metabolic stability. While Telaglenastat (CB-839) showed improvement and has advanced to clinical trials, the search for compounds with even better drug-like properties continues.

A 2018 study by Ramachandran and colleagues highlighted that a series of BPTES analogs, including **UPGL00004**, were designed to have improved physicochemical properties. A key finding from this research was the "improved microsomal stability relative to CB-839 and BPTES" exhibited by these novel compounds. While specific quantitative data for **UPGL00004**'s half-life and intrinsic clearance in microsomal stability assays is not yet publicly available, this qualitative superiority points to a significant advancement in the development of GAC inhibitors.

## Comparative Microsomal Stability of GAC Inhibitors

The metabolic stability of a drug candidate is a crucial factor in determining its bioavailability and dosing regimen. The table below summarizes the available information on the microsomal stability of **UPGL00004** and other prominent GAC inhibitors.

| Compound               | Microsomal Stability (Qualitative)              | Half-life ( $t_{1/2}$ )     | Intrinsic Clearance (CLint) |
|------------------------|-------------------------------------------------|-----------------------------|-----------------------------|
| UPGL00004              | Improved stability compared to CB-839 and BPTES | Data not publicly available | Data not publicly available |
| Telaglenastat (CB-839) | Good                                            | Data not publicly available | Data not publicly available |
| BPTES                  | Poor                                            | Data not publicly available | Data not publicly available |

Note: While quantitative data from head-to-head studies is not available in the public domain, the qualitative comparisons are based on published research findings.

## Experimental Protocols

The determination of microsomal stability is a standard *in vitro* assay in drug discovery and development. The following is a detailed methodology for a typical liver microsomal stability assay.

### Objective:

To determine the *in vitro* metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

### Materials:

- Test compound (e.g., **UPGL00004**)
- Pooled liver microsomes (human, rat, or mouse)

- NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile (or other suitable organic solvent) for reaction termination
- Internal standard for analytical quantification
- LC-MS/MS system for analysis

## Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  - Prepare the NADPH regenerating system according to the manufacturer's instructions.
  - Thaw the pooled liver microsomes on ice.
- Incubation:
  - In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound solution.
  - Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
  - Initiate the metabolic reaction by adding the NADPH regenerating system.
  - Incubate the reaction mixture at 37°C with gentle shaking.
- Time-Point Sampling:
  - At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is removed.

- The reaction is immediately terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Sample Processing:
  - Centrifuge the terminated reaction samples to precipitate the microsomal proteins.
  - Transfer the supernatant to a new tube or plate for analysis.
- LC-MS/MS Analysis:
  - Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

## Data Analysis:

- The percentage of the test compound remaining at each time point is calculated relative to the 0-minute time point.
- The natural logarithm of the percent remaining is plotted against time.
- The slope of the linear portion of this plot represents the elimination rate constant (k).
- The in vitro half-life ( $t_{1/2}$ ) is calculated using the formula:  $t_{1/2} = 0.693 / k$ .
- The intrinsic clearance (CLint) is calculated using the formula:  $CLint (\mu\text{L}/\text{min}/\text{mg protein}) = (0.693 / t_{1/2}) \times (\text{incubation volume} / \text{microsomal protein concentration})$ .

## Experimental Workflow Diagram

The following diagram illustrates the workflow of a typical microsomal stability assay.



[Click to download full resolution via product page](#)

Caption: Workflow of a typical in vitro microsomal stability assay.

## Signaling Pathway Context: GAC in Cancer Metabolism

Glutaminase C plays a critical role in the metabolic reprogramming of cancer cells, a phenomenon often referred to as "glutamine addiction." The following diagram illustrates the central role of GAC in providing fuel for the TCA cycle and building blocks for cellular proliferation.



[Click to download full resolution via product page](#)

Caption: Role of GAC in cancer cell metabolism and its inhibition.

The enhanced microsomal stability of **UPGL00004** represents a promising development in the quest for effective GAC-targeted cancer therapies. Further preclinical and clinical studies are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential.

- To cite this document: BenchChem. [UPGL00004 Demonstrates Superior Microsomal Stability Compared to Other GAC Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611595#upgl00004-microsomal-stability-compared-to-other-gac-inhibitors>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)